molecular formula C19H20ClNO5S B2974770 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-12-8

4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No.: B2974770
CAS No.: 339112-12-8
M. Wt: 409.88
InChI Key: SCMXIAZAPQNVEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)sulfonylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-12-9-14(10-13(2)18(12)26-19(23)21(3)4)17(22)11-27(24,25)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMXIAZAPQNVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a chlorophenyl compound using reagents such as chlorosulfonic acid.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the acetylated intermediate with dimethylamine to form the N,N-dimethylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with specific therapeutic effects.

    Industry: Applied in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound’s sulfonyl and carbamate groups are key to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 4-{2-[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

  • CAS No.: 339112-17-3
  • Molecular Formula: C₁₉H₂₀FNO₅S
  • Molecular Weight : 393.43 g/mol
  • Key Differences :
    • Substituent : Fluorine replaces chlorine on the phenyl ring.
    • Impact on Properties :
  • Molecular Weight : Lower molecular weight (393.43 vs. 409.88) due to fluorine’s smaller atomic mass.
    • Synthesis : Likely synthesized via similar routes as the chlorinated analog, substituting 4-fluorobenzenesulfonamide in the reaction .

Dichloroacetamide Derivatives

N-(4-Chlorophenylsulfonyl)-2,2-dichloroacetamide
  • CAS No.: Not provided (referenced as N4CPSDCAA) .
  • Molecular Formula: C₈H₆Cl₃NO₃S
  • Key Features :
    • Functional Groups : Dichloroacetamide and 4-chlorophenylsulfonyl groups.
    • Crystal Structure : Exhibits N–H⋯O hydrogen bonds, forming layered packing parallel to the (0 0 1) plane .
  • Comparison :
    • Solubility : The absence of a carbamate group and presence of dichloroacetamide may reduce solubility in polar solvents compared to the target compound.
    • Thermal Stability : Hydrogen bonding in the crystal lattice could enhance melting points relative to carbamates .
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • CAS No.: 560075-65-2
  • Molecular Formula: C₁₄H₁₀Cl₃NO
  • Molecular Weight : 314.59 g/mol
  • Key Differences: Structure: Contains three chlorine atoms (two on phenyl, one on acetamide) but lacks sulfonyl and carbamate groups.

Formamide Derivatives with Phase Transitions

  • Example : N-(4-Methylphenyl)formamide .
  • Key Features :
    • Exhibits phase transitions from disordered to ordered states under thermal stress .
  • Comparison :
    • The target compound’s carbamate group may confer greater thermal stability compared to formamides, which undergo structural rearrangements at lower temperatures.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
This compound C₁₉H₂₀ClNO₅S 409.88 Carbamate, sulfonyl acetyl Potential enzyme inhibition
4-{2-[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate C₁₉H₂₀FNO₅S 393.43 Carbamate, sulfonyl acetyl (F) Altered electronic properties
N-(4-Chlorophenylsulfonyl)-2,2-dichloroacetamide C₈H₆Cl₃NO₃S ~306.5 (estimated) Dichloroacetamide, sulfonyl Layered hydrogen-bonded crystals
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 Trichlorophenyl acetamide Diclofenac-related impurity

Research Findings and Implications

  • Halogen Effects : Chlorine vs. fluorine substitution influences molecular weight, electronic properties, and possibly bioavailability. The chloro analog’s higher lipophilicity may enhance membrane permeability .
  • Functional Group Impact : Carbamates (target compound) are generally more hydrolytically stable than acetamides (e.g., N4CPSDCAA) but less so than sulfonamides .
  • Crystallinity : Sulfonyl-containing compounds like the target and N4CPSDCAA exhibit distinct packing patterns due to hydrogen bonding, which may affect formulation stability .

Biological Activity

4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate (CAS: 339112-12-8) is a synthetic compound that exhibits various biological activities. Its molecular formula is C19H20ClNO5S, with a molar mass of approximately 409.88 g/mol. The compound belongs to the class of carbamates, which are recognized for their diverse pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. In studies involving related compounds, moderate to strong antibacterial activity was observed against pathogens such as Salmonella typhi and Bacillus subtilis . However, the effectiveness varied against other bacterial strains, showing only weak to moderate activity in some cases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition assays revealed that several derivatives demonstrated strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and managing urea levels in the body. The IC50 values for the most active compounds were notably low, indicating high potency .

Case Studies and Research Findings

  • AChE Inhibition Assay : The AChE inhibitory activity was assessed using a modified method involving a colorimetric assay. The absorbance changes were monitored at 405 nm to determine the percentage inhibition of the enzyme by the test compounds .
  • BSA Binding Studies : Binding interactions between synthesized compounds and bovine serum albumin (BSA) were analyzed to evaluate their pharmacological effectiveness. The results indicated that certain structures exhibited strong binding affinities, which correlate with their biological activities .
  • Docking Studies : Molecular docking studies provided insights into how these compounds interact with specific amino acids in target proteins, further elucidating their mechanism of action and potential therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi and B. subtilis
AChE InhibitionStrong inhibition observed
Urease InhibitionSignificant inhibitory activity
BSA BindingStrong binding affinities noted

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